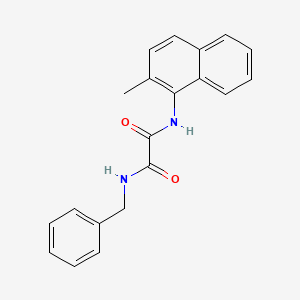

N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide typically involves the reaction of benzylamine with 2-methylnaphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired oxalamide compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Analyse Des Réactions Chimiques

Types of Reactions: N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the oxalamide group into amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide serves as a versatile building block in organic synthesis. Its oxalamide structure allows it to participate in various reaction types, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Capable of being reduced to corresponding amines or alcohols.

- Substitution Reactions: Acts as a substrate for nucleophilic substitutions, leading to the formation of substituted oxalamides.

Table 1: Reaction Types and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Nucleophiles (amines, thiols) | Basic conditions |

Biological Applications

2. Biological Activity:

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its ability to interact with specific biomolecules opens avenues for therapeutic applications:

- Enzyme Inhibition: The compound can bind to enzymes, modulating their activity and potentially leading to therapeutic effects against diseases such as cancer.

- Targeted Drug Development: The unique interactions with biological macromolecules make it a candidate for drug design, particularly in targeting specific cancer pathways.

Case Study: Anticancer Properties

A study investigated the compound's effect on RB-positive tumors, demonstrating its potential as a CDK4/6 inhibitor. This mechanism involves disrupting cell cycle progression, which is crucial for tumor growth inhibition .

Medicinal Applications

3. Therapeutic Potential:

The exploration of this compound in medicinal chemistry highlights its potential as a precursor for drug development. Its structural features contribute to its ability to modulate biological pathways effectively.

4. Material Science:

Beyond biological applications, the compound is also being studied for its utility in materials science. Its unique molecular structure may allow for specific interactions within polymer matrices or as part of novel material formulations.

Mécanisme D'action

The mechanism of action of N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide primarily involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form stable complexes that facilitate the catalytic process. The molecular targets include metal centers in catalytic systems, and the pathways involve the formation and stabilization of reactive intermediates .

Comparaison Avec Des Composés Similaires

- N-Benzyl-N-(naphthalen-1-yl)oxalamide

- N-Benzyl-N-(2-methylnaphthalen-1-yl)acetamide

- N-Benzyl-N-(2-methylnaphthalen-1-yl)formamide

Uniqueness: N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to form stable complexes with metal ions makes it particularly valuable in organic synthesis .

Activité Biologique

N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H18N2O2 and a molecular weight of 318.37 g/mol. The compound features a benzyl group attached to one nitrogen atom and a 2-methylnaphthalen-1-yl group attached to the other nitrogen atom of the oxalamide structure. The oxalamide moiety is known for its stability and potential to interact with various biological targets, making it a subject of interest in drug discovery.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis processes. Common methods include:

- Formation of Oxalamide : The reaction between benzyl amine and 2-methylnaphthalene-1-carbonyl chloride.

- Purification : Crystallization from suitable solvents to obtain pure product.

- Characterization : Techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure.

Anticancer Properties

Preliminary studies indicate that this compound exhibits moderate activity against certain cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, research has shown that compounds with oxalamide structures often demonstrate anticancer properties due to their ability to interfere with cellular signaling pathways.

Anti-inflammatory Effects

In addition to anticancer activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds similar in structure have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, potentially influencing various biochemical pathways. Molecular docking studies could provide insights into its binding affinities and interactions with biological targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated moderate cytotoxicity against breast cancer cell lines. |

| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages, indicating anti-inflammatory potential. |

| Study C | Mechanistic Insights | Suggested interaction with protein kinases involved in cell signaling pathways. |

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:

- In Vivo Studies : Assessing the therapeutic efficacy and safety in animal models.

- Structural Modifications : Exploring derivatives to enhance bioactivity and selectivity.

- Target Identification : Utilizing proteomics and genomics approaches to identify specific molecular targets.

Propriétés

IUPAC Name |

N-benzyl-N'-(2-methylnaphthalen-1-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14-11-12-16-9-5-6-10-17(16)18(14)22-20(24)19(23)21-13-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOOSPCWFVCKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.